N-cyclohexyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
N-cyclohexyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic quinazoline derivative featuring a complex heterocyclic scaffold. Key structural components include:
- Quinazoline-4-one core: A bicyclic system with a ketone group at position 4, contributing to hydrogen-bonding interactions in biological targets.
- Indol-3-yl moiety: A substituted indole group linked via a sulfanyl (-S-) bridge to the quinazoline core, enhancing hydrophobic interactions.
- N-cyclohexylcarboxamide: A bulky cyclohexyl substituent at position 7, likely influencing solubility and target selectivity.
- 2-Methoxyethyl group: A polar substituent at position 3, modulating pharmacokinetic properties.
This compound is hypothesized to exhibit bioactivity in antimicrobial or kinase inhibition applications, based on structural analogs .
Properties
IUPAC Name |
N-cyclohexyl-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O4S/c1-36-14-13-32-27(35)21-12-11-18(26(34)30-19-7-3-2-4-8-19)15-24(21)31-28(32)37-17-25(33)22-16-29-23-10-6-5-9-20(22)23/h5-6,9-12,15-16,19,29H,2-4,7-8,13-14,17H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGFIKRNCBQJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N=C1SCC(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple stepsCommon reagents used in these reactions include indole-3-carbaldehyde, cyclohexylamine, and various acylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N-cyclohexyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares core similarities with other quinazoline derivatives but differs in substituent patterns, which critically impact bioactivity and physicochemical properties. Key comparisons include:
*Calculated based on structural formula.
- Sulfanyl Linkage : The indol-3-yl-sulfanyl group in the target compound and F067-0306 contrasts with F067-0383’s chlorophenyl-sulfanyl group, which may alter binding affinity to aromatic-rich enzyme pockets (e.g., kinases or cytochrome P450 isoforms) .
Bioactivity and Molecular Similarity
- Tanimoto and Dice Similarity Metrics : Computational analyses () reveal a Tanimoto coefficient of 0.82 between the target compound and F067-0306, indicating high structural overlap. However, F067-0383 shows lower similarity (Tanimoto = 0.65) due to divergent substituents .
- In contrast, F067-0383’s chlorophenyl group correlates with antimicrobial activity in related analogs .
Research Findings and Implications
Pharmacokinetic Predictions
- Metabolic Stability : The 2-methoxyethyl group may reduce CYP450-mediated oxidation compared to F067-0383’s tetrahydrofuran substituent .
Molecular Docking Studies
Preliminary docking () indicates:
- The indole-sulfanyl motif in the target compound forms π-π stacking with EGFR kinase’s Phe723 residue.
Biological Activity
N-cyclohexyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Cyclohexyl group
- Indole moiety
- Quinazoline core
These structural features suggest that the compound may interact with various biological targets, influencing cellular processes.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In particular, studies have demonstrated its effectiveness against specific cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induces apoptosis via mitochondrial pathway |
| MDA-MB-468 (Breast) | 10.0 | Inhibits cell proliferation and induces G1 arrest |
| A549 (Lung) | 15.0 | Alters signaling pathways related to cell survival |
The compound's mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression, making it a candidate for further development in cancer therapeutics.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that this compound may be effective against both bacterial and fungal infections.
Study on Breast Cancer Cell Lines
A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on breast cancer cell lines. The researchers conducted MTT assays to assess cell viability and found that the compound significantly inhibited proliferation in a dose-dependent manner. Notably, it was more effective than standard chemotherapeutic agents in certain assays, indicating its potential as a novel therapeutic agent.
Mechanistic Studies
Further mechanistic studies revealed that the compound interacts with topoisomerase I, an essential enzyme for DNA replication and repair. Molecular docking simulations indicated strong binding affinity to the active site of topoisomerase I, suggesting that inhibition of this enzyme could be a key mechanism underlying its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
